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Introduction to ADAM17 in Hematological Systems

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha
Converting Enzyme (TACE), is a transmembrane zinc-dependent metalloprotease that plays a
pivotal role in a process called "ectodomain shedding." This process involves the cleavage and
release of the extracellular domains of a wide array of membrane-bound proteins, including
cytokines, growth factors, receptors, and adhesion molecules. With over 80 identified
substrates, ADAML17 is a critical regulator of numerous physiological and pathological
processes, including inflammation, immunity, and cancer progression.[1]

In the context of hematology, ADAML17 is expressed in various hematopoietic cells, including
neutrophils, monocytes, lymphocytes, and their progenitors. Its activity is crucial for normal
immune cell development and function. For instance, non-lymphocyte expression of ADAM17 is
required for normal T-cell and B-cell development.[2] ADAM17-mediated shedding of L-selectin
on leukocytes regulates their recruitment to sites of inflammation.[3][4] Furthermore, ADAM17
is implicated in the activation of T-cells through the cleavage of various surface molecules.[5]

The dysregulation of ADAM17 activity is increasingly recognized as a key factor in the
pathophysiology of hematological malignancies. By shedding ligands for the Epidermal Growth
Factor Receptor (EGFR) and activating the Notch signaling pathway, ADAM17 can promote the
proliferation, survival, and drug resistance of cancer cells.[6][7] Its role in cleaving TNF-a and
other inflammatory cytokines contributes to the chronic inflammatory microenvironment that
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supports tumor growth.[8] Consequently, the inhibition of ADAM17 has emerged as a promising
therapeutic strategy for a range of hematological disorders, from inflammatory conditions to
cancers like leukemia and lymphoma.[6][9]

Key Substrates of ADAM17 in Hematology

ADAM17's influence on hematological processes is dictated by its broad substrate repertoire.
The shedding of these substrates can have profound effects on cell signaling, adhesion, and
immune responses.
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Substrate Class

Key Hematological
Substrates

Function in Hematology

Cytokines

Tumor Necrosis Factor-a
(TNF-a)

A major pro-inflammatory
cytokine involved in systemic
inflammation and the tumor

microenvironment.[10]

Colony-Stimulating Factor 1
(CSF-1)

Regulates the proliferation and

differentiation of macrophages.

[8]

Cytokine Receptors

TNF Receptor | (TNFR1) & I
(TNFR2)

Modulates cellular responses
to TNF-q, influencing

inflammation and apoptosis.[3]

IL-6 Receptor (IL-6R)

Shedding of IL-6R enables
"trans-signaling,” which has

pro-inflammatory effects.[11]

Adhesion Molecules

L-selectin (CD62L)

Mediates the initial tethering
and rolling of leukocytes on

endothelial surfaces.[3]

ICAM-1, VCAM-1

Involved in the firm adhesion
of leukocytes to the

endothelium.[3]

Growth Factor Ligands

EGFR Ligands (e.g., TGF-q,
Amphiregulin, HB-EGF)

Activation of EGFR signaling
promotes cell proliferation and

survival.[4]

Signaling Receptors

Notchl

Critical for T-cell development
and implicated in T-cell acute
lymphoblastic leukemia (T-
ALL).[7][12]

CD16 (FcyRIIIA)

An Fc receptor on NK cells that
mediates antibody-dependent

cell-mediated cytotoxicity.[9]
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ADAM17 Inhibitors: Quantitative Data

A number of small molecule inhibitors targeting ADAM17 have been developed and evaluated
in preclinical models of hematological and other diseases. The following table summarizes the
inhibitory potency of selected compounds.

Inhibitor Target(s) IC50 / Ki Value  Assay System Reference(s)
IC50 =8.4 nM
(ADAM17); Ki = Cell-free enzyme
TMI-1 ADAM17, MMPs [13][14][15]
0.079 nM assay
(ADAM17)
IC50 = 200 nM
(TNF-a THP-1 cells [13][14]
secretion)
ADAM17, IC50 =8.0 nM -
GW280264X Not specified [16][17]
ADAM10 (ADAM17)
IC50 =11.5 nM N
Not specified [16][17]
(ADAM10)
INCB7839 ADAM17, Low nanomolar »
) o Not specified [91[18]
(Aderbasib) ADAM10 inhibitor
KP-457 ADAM17 IC50=11.1 nM Not specified [19]
ADAM10 IC50 =748 nM Not specified [19]

Experimental Protocols
Fluorogenic ADAM17 Activity Assay

This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.
Materials:
e Recombinant human ADAM17 enzyme

o ADAML17 fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[19]
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o Assay Buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 uM ZnCl2, pH 7.5)[20]
e 96-well black microplate

e Fluorimeter

Procedure:

» Prepare Master Mixture: For the required number of wells, prepare a master mixture
containing the assay buffer and the fluorogenic substrate.

o Dispense Master Mixture: Add the master mixture to the appropriate wells of the 96-well
plate ("Positive Control,” "Test Inhibitor,” and "Blank™).

» Prepare Inhibitor Solutions: If testing inhibitors, prepare serial dilutions at a concentration 10-
fold higher than the final desired concentration. The final DMSO concentration in the assay
should not exceed 1%.[21]

e Add Inhibitor: Add the diluted inhibitor solutions to the "Test Inhibitor" wells. Add inhibitor
buffer (without the compound) to the "Positive Control" and "Blank” wells.

e Prepare Enzyme Solution: Dilute the recombinant ADAM17 in assay buffer to the desired
concentration (e.g., 1.25 ng/pl for a final concentration of 25 ng/reaction).[21] Keep the
diluted enzyme on ice.

o |nitiate Reaction: Add the diluted ADAM17 solution to the "Positive Control" and "Test
Inhibitor" wells. Add assay buffer without the enzyme to the "Blank" wells.

 Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[20]

o Measurement: Measure the fluorescence intensity using a fluorimeter with the appropriate
excitation and emission wavelengths for the substrate (e.g., Aex = 340 nm, Aem = 380 nm).
[22]

o Data Analysis: Subtract the fluorescence of the "Blank” from all other readings. Calculate the
percent inhibition for each inhibitor concentration and determine the IC50 value.
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Cell-Based TNF-a Shedding Assay (THP-1 Cells)

This assay measures the ability of inhibitors to block ADAM17-mediated shedding of TNF-a
from the surface of monocytic THP-1 cells.

Materials:

THP-1 human monocytic cell line

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS) to stimulate TNF-a production and shedding

ADAML17 inhibitors

Human TNF-a ELISA kit or HTRF/AlphaLISA assay kit[23]

96-well cell culture plate
Procedure:

o Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of approximately 3000
cells/well.[23]

¢ |nhibitor Treatment: Add serial dilutions of the ADAM17 inhibitors to the wells. Include a
vehicle control (e.g., DMSO).

o Stimulation: Add LPS to the wells to a final concentration of 1 pg/mL to induce TNF-a
expression and shedding.[23]

 Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 17
hours).[23]

o Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

o TNF-a Quantification: Measure the concentration of soluble TNF-a in the supernatant using a
human TNF-a ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.
[23][24]
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o Data Analysis: Calculate the percent inhibition of TNF-a shedding for each inhibitor
concentration and determine the IC50 value.

L-selectin Shedding Assay from Leukocytes

This assay assesses the effect of ADAM17 inhibition on the shedding of L-selectin from the
surface of leukocytes, which can be measured by flow cytometry.

Materials:

Isolated primary leukocytes (e.g., neutrophils, lymphocytes) or a suitable cell line (e.g.,
Jurkat T-cells)

Cell culture medium

Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding

ADAML17 inhibitors

Fluorescently-labeled anti-human CD62L (L-selectin) antibody

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of leukocytes in culture medium.

¢ |nhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the ADAM17 inhibitors
or a vehicle control for a short period (e.g., 30 minutes) at 37°C.[25]

» Stimulation: Add PMA to the cell suspension to a final concentration that induces L-selectin
shedding.

 Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).[25]

o Staining: Wash the cells and stain with a fluorescently-labeled anti-CD62L antibody
according to the manufacturer's protocol.
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e Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence
intensity (MFI) of L-selectin on the cell surface.

» Data Analysis: Compare the MFI of L-selectin in inhibitor-treated samples to the vehicle
control to determine the extent of shedding inhibition.

Signaling Pathways and Experimental Workflows
ADAM17-Mediated EGFR Signaling in Hematological
Malighancies

In several hematological cancers, ADAM17-mediated shedding of EGFR ligands, such as
amphiregulin and HB-EGF, from the surface of cancer cells or surrounding stromal cells can
lead to the autocrine or paracrine activation of the EGFR signaling cascade. This promotes
cancer cell proliferation and survival.
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Caption: ADAM17 sheds EGFR ligands, leading to EGFR activation and downstream pro-
survival signaling.

ADAM17 in Notch Signaling Activation in T-ALL

In T-cell acute lymphoblastic leukemia (T-ALL), ADAM17 can contribute to the ligand-
independent activation of Notchl signaling, a key driver of this disease. This occurs through the
cleavage of the Notchl receptor, which is a critical step in the release of the Notch intracellular
domain (NICD) that translocates to the nucleus to regulate gene expression.
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Caption: ADAM17 participates in Notchl activation, a key pathway in T-ALL.
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Experimental Workflow for Evaluating ADAM17
Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of novel
ADAM17 inhibitors for hematological applications.
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Caption: Preclinical workflow for the evaluation of ADAML17 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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